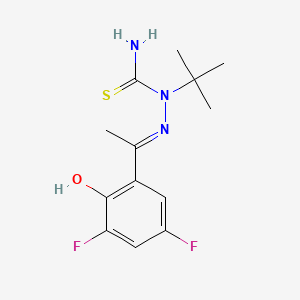

imm-02

Description

Structure

3D Structure

Properties

CAS No. |

218929-99-8 |

|---|---|

Molecular Formula |

C13H17F2N3OS |

Molecular Weight |

301.35 |

IUPAC Name |

1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea |

InChI |

InChI=1S/C13H17F2N3OS/c1-7(17-18(12(16)20)13(2,3)4)9-5-8(14)6-10(15)11(9)19/h5-6,19H,1-4H3,(H2,16,20)/b17-7+ |

InChI Key |

LNXOUMUIRMAHEG-REZTVBANSA-N |

SMILES |

CC(=NN(C(=S)N)C(C)(C)C)C1=C(C(=CC(=C1)F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IMM-02; IMM 02; IMM02; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Small-Molecule Modulators of mDia Formins

Preamble: This technical guide addresses the mechanism of action of small-molecule modulators targeting mammalian Diaphanous-related (mDia) formins. While the initial query specified IMM-02, publicly available, in-depth mechanistic data for this compound is limited. To fulfill the detailed requirements of this guide for quantitative data and experimental protocols, we will focus on the well-characterized mDia formin inhibitor, SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 Domains) , as a primary exemplar. Information regarding the mDia agonist This compound will also be presented to provide a comprehensive overview of mDia formin modulation.

Introduction to mDia Formins

Mammalian Diaphanous-related (mDia) formins, including mDia1, mDia2, and mDia3, are a family of proteins that play a crucial role in regulating the actin cytoskeleton.[1][2] They are key effectors of Rho GTPases and are involved in fundamental cellular processes such as cell adhesion, migration, cytokinesis, and morphogenesis.[1] The primary function of mDia formins is to nucleate and elongate linear actin filaments. This activity is mediated by the formin homology 2 (FH2) domain, which is a conserved feature of all formins.[2][3][4] In an inactive state, mDia formins are autoinhibited through an intramolecular interaction between the N-terminal Diaphanous-inhibitory domain (DID) and the C-terminal Diaphanous-autoregulatory domain (DAD).[5] Activation occurs when GTP-bound Rho proteins bind to the N-terminal region, disrupting the autoinhibitory interaction and exposing the FH1 and FH2 domains to mediate actin polymerization.[1][5]

SMIFH2: An mDia Formin Inhibitor

SMIFH2 is a 2-thiooxodihydropyrimidine-4,6-dione derivative identified as a potent inhibitor of formin-mediated actin assembly.[6] It serves as a valuable chemical tool to investigate the cellular functions of formins.[6]

Mechanism of Action of SMIFH2

SMIFH2 directly targets the conserved formin homology 2 (FH2) domain of mDia formins.[3][4] Its mechanism of action involves the inhibition of both actin nucleation and elongation.[7] By targeting the FH2 domain, SMIFH2 prevents the domain from nucleating new actin filaments and processively elongating existing ones.[6][7] It has been shown that SMIFH2 decreases the affinity of the formin for the barbed end of actin filaments.[6][7] Notably, SMIFH2 does not affect the spontaneous polymerization of actin monomers or actin polymerization stimulated by the Arp2/3 complex, highlighting its specificity for formin-mediated processes.[6] While initially characterized as a non-covalent, reversible inhibitor, some studies suggest that SMIFH2 can also bind covalently to some of its biological targets.[6]

Quantitative Data for SMIFH2 Activity

The inhibitory effects of SMIFH2 on mDia formins have been quantified in various in vitro and cellular assays.

| Parameter | Value | Target | Assay Condition | Reference |

| IC50 | ~15 µM | mDia1 | Profilin-actin assembly | [6][8][9] |

| IC50 | ~5-15 µM | Formins | General | [3][4][10] |

| IC50 | ~4.0 µM | mDia2, Cdc12 | Formin-mediated elongation | [6][7] |

| IC50 | ~30 µM | Formins | Decreased affinity for barbed ends | [6] |

| IC50 | ~50 µM | Actomyosin | ATP-induced contractility | [6] |

Off-Target Effects of SMIFH2

It is important to note that while SMIFH2 is a widely used formin inhibitor, studies have revealed off-target effects, particularly on members of the myosin superfamily.[8][9][11] SMIFH2 has been shown to inhibit the ATPase activity of several non-muscle myosins, with IC50 values in a similar range to those for formin inhibition.[8] This necessitates careful interpretation of cellular data obtained using SMIFH2 alone.

This compound: An mDia Formin Agonist

In contrast to SMIFH2, this compound is a small-molecule agonist of mDia formins.[5]

Mechanism of Action of this compound

This compound functions by disrupting the autoinhibitory DID-DAD interaction in mDia formins.[5] This mimics the natural activation by Rho-GTPases, leading to the constitutive activation of the formin. Activated mDia then induces F-actin assembly and stabilizes microtubules.[5] This agonistic activity has been shown to impair tumor cell motility and invasion, suggesting that mDia activation could be a therapeutic strategy.[5]

Quantitative Data for this compound Activity

Detailed quantitative data, such as binding affinities or EC50 values for this compound, are not as extensively reported in the public domain as for SMIFH2. Research has focused more on the phenotypic outcomes of mDia agonism in cancer cell models.[5]

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is used to measure the effect of compounds like SMIFH2 on the rate of actin polymerization.

-

Reagents: Pyrene-labeled G-actin, unlabeled G-actin, recombinant mDia1 FH1-FH2 domain, polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP), SMIFH2 or this compound in DMSO, DMSO (vehicle control).

-

Procedure:

-

Prepare a mixture of pyrene-labeled G-actin and unlabeled G-actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP).

-

In a 96-well plate, add the polymerization buffer.

-

Add the recombinant mDia1 FH1-FH2 domain to the desired final concentration.

-

Add SMIFH2, this compound, or DMSO to the wells.

-

Initiate the polymerization by adding the actin monomer mix to the wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

-

-

Data Analysis: The initial rate of polymerization is calculated from the slope of the fluorescence curve. IC50 values for inhibitors are determined by plotting the rate of polymerization against a range of inhibitor concentrations.

Cell Migration Assay (Transwell or Boyden Chamber Assay)

This assay assesses the effect of mDia modulators on cell migration.[12][13]

-

Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pores), 24-well plates.[12][13]

-

Procedure:

-

Culture cells to sub-confluency.

-

Serum-starve the cells for several hours before the assay.

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend the serum-starved cells in serum-free media containing SMIFH2, this compound, or DMSO.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

-

-

Data Analysis: Compare the number of migrated cells in the treated groups to the control group.

Cell Invasion Assay

This assay is a modification of the migration assay to assess the ability of cells to invade through an extracellular matrix.[12][14]

-

Procedure:

-

The protocol is similar to the cell migration assay, with the key difference being the coating of the Transwell membrane with a layer of basement membrane extract (e.g., Matrigel).[12][14]

-

The cells must degrade and invade through this matrix to reach the lower chamber, thus measuring invasive potential.

-

-

Data Analysis: Quantification is performed similarly to the migration assay.

Visualizations

Signaling Pathway of mDia Formin Modulation

Caption: Modulation of mDia formin activity by agonist (this compound) and inhibitor (SMIFH2).

Experimental Workflow for In Vitro Actin Polymerization Assay

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Experimental Workflow for Cell Migration/Invasion Assay

References

- 1. The Formin mDia1 Mediates Vascular Remodeling via Integration of Oxidative & Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoform-selective chemical inhibition of mDia-mediated actin assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes | PLOS One [journals.plos.org]

- 5. Small-molecule agonists of mammalian Diaphanous–related (mDia) formins reveal an effective glioblastoma anti-invasion strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. biorxiv.org [biorxiv.org]

- 10. selleckchem.com [selleckchem.com]

- 11. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide to the Biological Activity of the Small Molecule IMM-02

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of IMM-02 Biological Activity

The small molecule this compound is a potent agonist of the mammalian Diaphanous (mDia)-related formins, a family of proteins that are key regulators of the actin cytoskeleton.[1] Its primary mechanism of action is the disruption of the autoinhibitory interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD) of mDia formins.[1] This interference activates mDia, leading to a cascade of downstream cellular events.

In preclinical studies, this compound has demonstrated a range of biological activities that position it as a molecule of interest for therapeutic development, particularly in oncology. These activities include the induction of actin assembly and microtubule stabilization, the promotion of serum response factor (SRF)-mediated gene expression, and the induction of cell-cycle arrest and apoptosis in cancer cells.[1] Furthermore, in vivo studies have shown that this compound can impede tumor growth in a mouse xenograft model of colon cancer.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the biological activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DID-DAD Interaction) | 99 nM | Biochemical Assay | [1] |

Detailed Experimental Protocols

In Vitro DID-DAD Interaction Assay

To quantify the disruptive effect of this compound on the mDia1 DID-DAD interaction, a fluorescence polarization assay is utilized.

-

Reagents: Purified recombinant GST-tagged mDia1-DID (amino acids 129-369) and a fluorescein-labeled synthetic peptide corresponding to the mDia2-DAD (amino acids 1030-1043).

-

Procedure:

-

A constant concentration of the fluorescein-labeled DAD peptide (e.g., 10 nM) is incubated with varying concentrations of the GST-DID protein in a suitable buffer (e.g., TNM buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2).

-

This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at a range of concentrations.

-

The reaction is allowed to equilibrate at room temperature.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal, indicating a 50% disruption of the DID-DAD interaction.

-

Cell-Based Actin Assembly and Microtubule Stabilization Assays

The impact of this compound on the cellular cytoskeleton can be assessed via immunofluorescence microscopy.

-

Cell Lines: NIH 3T3 fibroblasts or a relevant cancer cell line (e.g., SW480 colon carcinoma cells).

-

Procedure:

-

Cells are seeded onto glass coverslips and allowed to adhere overnight.

-

The cells are treated with this compound (e.g., 10 µM) or a vehicle control for a specified duration (e.g., 1 hour for microtubule stabilization, longer for actin effects).

-

Following treatment, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde in PBS).

-

For actin staining, cells are permeabilized and stained with fluorescently-labeled phalloidin.

-

For microtubule staining, cells are permeabilized and stained with an anti-α-tubulin antibody followed by a fluorescently-labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

-

Changes in actin filament formation (e.g., stress fibers, filopodia) and microtubule network integrity and density are qualitatively and/or quantitatively assessed.

-

SRF-Mediated Gene Expression Assay

The activation of SRF-mediated gene expression by this compound can be measured using a reporter gene assay.

-

Cell Line: NIH 3T3 cells stably expressing a serum response element (SRE)-driven LacZ reporter gene (NIH 3T3-SRE-LacZ).

-

Procedure:

-

NIH 3T3-SRE-LacZ cells are seeded in multi-well plates.

-

Cells are treated with this compound (e.g., 10 µM) or a vehicle control.

-

After a suitable incubation period (e.g., 24 hours), the cells are lysed.

-

β-galactosidase activity in the cell lysates is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

The absorbance is read on a spectrophotometer, and the results are normalized to total protein concentration.

-

Cell Cycle Analysis

The effect of this compound on cell cycle progression is determined by flow cytometry.

-

Cell Line: A relevant cancer cell line (e.g., colon cancer cell lines like DLD-1 or HCT-116).

-

Procedure:

-

Cells are seeded and treated with various concentrations of this compound for a defined period (e.g., 48 hours).

-

Both floating and adherent cells are collected, washed with PBS, and fixed in cold ethanol (e.g., 70%).

-

Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as propidium iodide (PI).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

-

Apoptosis Assay

The induction of apoptosis by this compound can be assessed by detecting the externalization of phosphatidylserine using an Annexin V-FITC/PI assay followed by flow cytometry.

-

Cell Line: Colon cancer cell lines (e.g., DLD-1).

-

Procedure:

-

Cells are treated with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Both the supernatant containing floating cells and the adherent cells are collected.

-

Cells are washed with PBS and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Mouse Xenograft Model

The anti-tumor efficacy of this compound can be evaluated in a mouse xenograft model.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Cell Line: A human cancer cell line that forms tumors in mice (e.g., colon cancer cells).

-

Procedure:

-

A suspension of cancer cells is injected subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a suitable route (e.g., intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound action on mDia formins.

Experimental Workflow for In Vitro Apoptosis Assay

References

IMM-02: A Technical Guide to its Role in Actin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMM-02 is a novel small molecule agonist of mammalian Diaphanous (mDia)-related formins, a class of proteins that play a critical role in the regulation of the actin cytoskeleton. By disrupting the autoinhibitory interaction within mDia formins, this compound promotes actin assembly and microtubule stabilization. This activity underlies its potential as a therapeutic agent, particularly in oncology, where it has been shown to slow tumor growth. This technical guide provides a detailed overview of the mechanism of action of this compound, its role in actin polymerization, and relevant experimental protocols for its characterization.

Mechanism of Action: Activation of mDia Formins

Mammalian Diaphanous-related formins are key effectors of Rho GTPases and act as potent nucleators and processive elongators of unbranched actin filaments. The activity of mDia formins is tightly regulated by an autoinhibitory mechanism involving an intramolecular interaction between the N-terminal Diaphanous Inhibitory Domain (DID) and the C-terminal Diaphanous Autoregulatory Domain (DAD). This interaction maintains the formin in a closed, inactive conformation.

This compound functions by directly interfering with this DID-DAD interaction. By binding to a region that overlaps with the DAD-binding site on the DID, this compound prevents the autoinhibitory interaction, thereby stabilizing the open, active conformation of the mDia formin. This leads to the exposure of the Formin Homology 2 (FH2) domain, which is responsible for nucleating and processively elongating actin filaments.

The activation of mDia by this compound has been shown to trigger Serum Response Factor (SRF)-mediated gene expression, a downstream consequence of enhanced actin dynamics. This signaling cascade ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

To date, the primary quantitative data available for this compound characterizes its potency in disrupting the mDia autoinhibitory interaction.

| Parameter | Value | Description |

| IC50 (DID-DAD Interaction) | 99 nM | The half-maximal inhibitory concentration for the disruption of the Diaphanous Inhibitory Domain (DID) and Diaphanous Autoregulatory Domain (DAD) interaction. |

Note: As of the latest literature review, specific quantitative data from in vitro actin polymerization assays (e.g., pyrene-actin assays) detailing the dose-response or kinetic profile of this compound-mediated actin assembly has not been published. The following experimental protocols are provided as standard methods for characterizing such activity.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence emission intensity increases significantly upon incorporation into a filamentous polymer (F-actin) from its monomeric state (G-actin).

Materials:

-

Monomeric pyrene-labeled actin and unlabeled actin

-

General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 1 mM DTT

-

Polymerization Buffer (2X): 100 mM KCl, 4 mM MgCl2, 1 mM ATP

-

Recombinant mDia formin protein (e.g., a constitutively active fragment)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

-

Actin Preparation: Prepare a working stock of G-actin by mixing unlabeled and pyrene-labeled actin to the desired percentage (typically 5-10% labeling). Keep on ice in G-buffer.

-

Reaction Setup: In a 96-well plate, set up the reaction mixtures. For each condition, combine the appropriate volume of buffer, recombinant mDia protein, and either this compound at various concentrations or DMSO as a vehicle control.

-

Initiation of Polymerization: To initiate the reaction, add the G-actin mix to each well, followed by the addition of an equal volume of 2X Polymerization Buffer. Mix quickly and thoroughly.

-

Data Acquisition: Immediately place the plate in the fluorescence reader and begin recording the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (lag phase, elongation phase, and plateau).

-

Data Analysis: Plot fluorescence intensity versus time. The rate of actin polymerization can be determined from the slope of the linear portion of the curve (elongation phase). Compare the rates of polymerization in the presence of different concentrations of this compound to the vehicle control.

DID-DAD Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the disruption of the DID-DAD interaction by this compound. It relies on the principle that a small fluorescently labeled peptide (e.g., a DAD peptide) will have a low fluorescence polarization value due to its rapid tumbling in solution. Upon binding to a larger protein (the DID domain), the complex tumbles more slowly, resulting in a higher polarization value. A compound that disrupts this interaction will cause a decrease in the polarization value.

Materials:

-

Fluorescently labeled DAD peptide (e.g., with fluorescein)

-

Recombinant DID domain of an mDia formin

-

Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the fluorescently labeled DAD peptide and the recombinant DID domain at concentrations optimized to give a stable, high polarization signal.

-

Compound Addition: Add this compound at a range of concentrations to the wells. Include a positive control (e.g., a known inhibitor or unlabeled DAD peptide) and a negative control (DMSO).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the bound fluorescent DAD peptide.

Mandatory Visualizations

Caption: Signaling pathway of this compound-mediated mDia activation and downstream effects.

Caption: Experimental workflows for characterizing this compound's activity.

In-Depth Technical Guide: Downstream Signaling Pathways Affected by IMM-02

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMM-02 is a small molecule agonist of the mammalian Diaphanous (mDia)-related formins, a class of proteins that are key regulators of the actin and microtubule cytoskeletons. By disrupting the autoinhibitory interaction between the Diaphanous-inhibitory domain (DID) and the Diaphanous-autoregulatory domain (DAD) of mDia, this compound activates its downstream signaling cascades. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on its implications for cancer therapy. The guide details the effects of this compound on cytoskeletal dynamics, gene expression, cell cycle progression, and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and its Target: mDia Formins

This compound is a potent and specific agonist of mDia formins, with a reported IC50 of 99 nM for the disruption of the mDia DID-DAD interaction. mDia proteins are crucial effectors of the Rho family of small GTPases and play a central role in orchestrating the cytoskeleton. Their activation initiates a cascade of cellular events, making them an attractive target for therapeutic intervention, particularly in oncology where cytoskeletal regulation is often dysregulated. This guide will explore the multifaceted downstream consequences of mDia activation by this compound.

Core Downstream Signaling Pathways of this compound

The activation of mDia by this compound triggers a series of interconnected signaling pathways that ultimately impact cell fate. These pathways are summarized below and visualized in the accompanying diagrams.

Cytoskeletal Reorganization: Actin Polymerization and Microtubule Stabilization

The most immediate and well-characterized downstream effect of mDia activation is the modulation of the cytoskeleton.

-

Actin Polymerization: Activated mDia promotes the nucleation and elongation of linear actin filaments (F-actin). This process is fundamental to cell motility, adhesion, and morphology.

-

Microtubule Stabilization: Beyond its role in actin dynamics, mDia also influences the microtubule network. It can stabilize microtubules, which is critical for cell division, intracellular transport, and the maintenance of cell polarity.

Experimental Workflow: In Vitro Actin Polymerization Assay

Regulation of Gene Expression via the SRF Pathway

A critical signaling axis downstream of mDia involves the Serum Response Factor (SRF), a transcription factor that regulates a wide array of genes involved in cell growth, differentiation, and motility.

-

Actin-SRF Axis: The activation of mDia leads to changes in actin dynamics, specifically a depletion of globular actin (G-actin) as it is incorporated into filamentous actin (F-actin). This shift in the G-actin/F-actin ratio relieves the inhibition of Myocardin-Related Transcription Factors (MRTFs), which can then translocate to the nucleus and act as co-activators for SRF.

-

SRF Target Genes: SRF, in conjunction with MRTFs, binds to Serum Response Elements (SREs) in the promoter regions of its target genes, including immediate early genes (e.g., c-fos), cytoskeletal components, and regulators of cell proliferation and apoptosis.

Signaling Pathway: this compound to SRF Activation

Induction of Cell Cycle Arrest

By modulating the cytoskeleton and gene expression, this compound can induce a halt in the cell cycle, preventing cancer cell proliferation.

-

G1/S and G2/M Checkpoints: Activation of mDia has been linked to arrest at both the G1/S and G2/M phases of the cell cycle. The precise checkpoint affected may be cell-type dependent.

-

Role of p21 and p27: The induction of cell cycle arrest is often mediated by cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1. The SRF pathway can contribute to the transcriptional regulation of these inhibitors.

Logical Relationship: this compound and Cell Cycle Arrest

Triggering of Apoptosis

Prolonged cell cycle arrest and significant cytoskeletal stress induced by this compound can culminate in programmed cell death, or apoptosis.

-

Intrinsic Apoptotic Pathway: The apoptotic response to mDia activation is thought to be primarily mediated through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade.

-

Caspase Activation: The key executioner caspase, caspase-3, is activated downstream of these events, leading to the cleavage of cellular substrates and the morphological hallmarks of apoptosis.

Signaling Pathway: this compound Induced Apoptosis

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following tables represent typical quantitative outcomes that would be expected from the activation of mDia signaling by an agonist like this compound, based on studies of similar compounds and pathways.

Table 1: Effect of mDia Agonist on Apoptosis-Related Protein Expression

| Protein | Treatment | Fold Change (vs. Control) |

| Cleaved Caspase-3 | mDia Agonist (24h) | 3.5 ± 0.4 |

| Cleaved PARP | mDia Agonist (24h) | 2.8 ± 0.3 |

| Bax | mDia Agonist (24h) | 2.1 ± 0.2 |

| Bcl-2 | mDia Agonist (24h) | 0.6 ± 0.1 |

Table 2: Effect of mDia Agonist on Cell Cycle Distribution

| Cell Cycle Phase | Control (%) | mDia Agonist (48h) (%) |

| G0/G1 | 55 ± 4 | 75 ± 5 |

| S | 30 ± 3 | 10 ± 2 |

| G2/M | 15 ± 2 | 15 ± 2 |

Table 3: Effect of mDia Agonist on SRF-Dependent Gene Expression

| Gene | Treatment | Fold Change in mRNA (vs. Control) |

| c-fos | mDia Agonist (6h) | 8.2 ± 1.1 |

| SRF | mDia Agonist (6h) | 3.5 ± 0.5 |

| Vinculin | mDia Agonist (6h) | 4.1 ± 0.6 |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Western Blotting for Apoptosis Markers

-

Cell Culture and Treatment: Seed cancer cells (e.g., HCT116, HeLa) in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 24-48 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for Western blotting.

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

SRF Reporter Assay

-

Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an SRF-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Serum Starvation and Treatment: After 24 hours, replace the medium with serum-free medium and incubate for another 18-24 hours to reduce basal SRF activity. Pre-treat the cells with this compound for 1 hour, then stimulate with 20% FBS to activate the Rho-mDia-SRF pathway.

-

Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in SRF activity relative to the vehicle-treated control.

Conclusion

This compound, as a specific agonist of mDia formins, initiates a complex network of downstream signaling events that profoundly impact cancer cell biology. By inducing cytoskeletal reorganization, modulating SRF-dependent gene expression, and triggering cell cycle arrest and apoptosis, this compound represents a promising therapeutic agent. This technical guide provides a foundational understanding of these pathways and the experimental approaches to study them, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the quantitative aspects of this compound's effects will be crucial for its clinical translation.

The mDia Agonist IMM-02: A Technical Guide to its Effects on Microtubule Dynamics

For Immediate Release

This technical guide provides an in-depth analysis of the effects of IMM-02, a small molecule agonist of mammalian Diaphanous (mDia)-related formins, on microtubule dynamics. The information is targeted towards researchers, scientists, and drug development professionals investigating cytoskeletal dynamics and novel therapeutic agents.

Executive Summary

This compound is a potent agonist of mDia-related formins, a class of proteins that play a crucial role in the regulation of both the actin and microtubule cytoskeletons.[1] Research has demonstrated that activation of mDia signaling leads to the stabilization of microtubules. While direct quantitative data for this compound's effect on individual microtubule dynamic parameters are not yet published, the well-documented effects of mDia activation serve as a strong proxy. Activation of mDia, and by extension, treatment with this compound, is expected to decrease microtubule growth and shortening rates, thereby promoting a more stable microtubule network. In cellular models of glioblastoma, this compound-mediated mDia agonism has been shown to disrupt and cause the collapse of the tumor microtube network, a key structure in tumor invasion and resistance. This guide summarizes the available quantitative data for mDia's effects on microtubule dynamics, details the experimental protocols for assessing these effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on mDia's Effects on Microtubule Dynamics

The following table summarizes the quantitative effects of a constitutively active fragment of mDia2 (FH1FH2mDia2) on the dynamic instability of microtubules in vitro. These data are derived from the key study by Bartolini et al. (2008) and represent the expected downstream effects of an mDia agonist like this compound.

| Microtubule End | Parameter | Control (Tubulin Alone) | + FH1FH2mDia2 (0.5 µM) | Percent Change |

| Plus End | Growth Rate (Vg) | 0.81 ± 0.11 µm/min | 0.60 ± 0.10 µm/min | -25.9% |

| Shortening Rate (Vs) | 15.3 ± 2.6 µm/min | 11.2 ± 3.4 µm/min | -26.8% | |

| Catastrophe Frequency (Cf) | 0.011 ± 0.002 s-1 | 0.009 ± 0.002 s-1 | -18.2% | |

| Rescue Frequency (Rf) | Not Reported | Not Reported | - | |

| Minus End | Growth Rate (Vg) | 0.77 ± 0.12 µm/min | 0.58 ± 0.11 µm/min | -24.7% |

| Shortening Rate (Vs) | 16.1 ± 3.1 µm/min | 11.9 ± 3.9 µm/min | -26.1% | |

| Catastrophe Frequency (Cf) | 0.013 ± 0.003 s-1 | 0.010 ± 0.003 s-1 | -23.1% | |

| Rescue Frequency (Rf) | Not Reported | Not Reported | - |

Signaling Pathway and Mechanism of Action

This compound, as an agonist of mDia, is proposed to stabilize microtubules through the Rho-GTPase signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed signaling pathway for this compound-mediated microtubule stabilization.

Experimental Protocols

In Vitro Microtubule Stabilization Assay

This assay is designed to determine if a compound can protect microtubules from depolymerization induced by cold or dilution.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

-

GTP solution (100 mM)

-

Paclitaxel (positive control)

-

This compound

-

Ice-cold GTB

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Microtubule Polymerization:

-

Resuspend purified tubulin in GTB to a final concentration of 2 mg/mL.

-

Add GTP to a final concentration of 1 mM.

-

Incubate at 37°C for 30 minutes to allow for microtubule polymerization. The turbidity of the solution will increase, which can be monitored by measuring the absorbance at 340 nm.

-

-

Compound Incubation:

-

Aliquot the polymerized microtubule solution into a 96-well plate.

-

Add this compound, paclitaxel (positive control), or vehicle (negative control) to the respective wells at the desired final concentrations.

-

Incubate at 37°C for 15 minutes.

-

-

Depolymerization Induction:

-

Induce microtubule depolymerization by placing the 96-well plate on ice.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 30 minutes in a pre-chilled microplate reader.

-

A slower rate of absorbance decrease in the presence of this compound compared to the vehicle control indicates microtubule stabilization.

-

In Vitro Microtubule Dynamics Assay using TIRF Microscopy

This assay allows for the direct visualization and quantification of the effects of a compound on the dynamic instability of individual microtubules.

Caption: Experimental workflow for an in vitro microtubule dynamics assay using TIRF microscopy.

Materials:

-

Purified tubulin (unlabeled and fluorescently labeled, e.g., rhodamine-tubulin)

-

GMPCPP (non-hydrolyzable GTP analog)

-

Functionalized glass coverslips (e.g., biotinylated BSA and neutravidin coated)

-

Imaging Buffer: GTB supplemented with an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) and 1 mM GTP.

-

This compound

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Preparation of Microtubule Seeds:

-

Polymerize a mixture of unlabeled tubulin, biotinylated tubulin, and rhodamine-labeled tubulin in the presence of GMPCPP at 37°C. This creates stable, fluorescently-labeled microtubule "seeds".

-

-

Assay Chamber Assembly:

-

Assemble a flow chamber using a functionalized glass coverslip.

-

Introduce the microtubule seeds into the chamber and allow them to bind to the surface.

-

Wash out unbound seeds with imaging buffer.

-

-

Initiation of Dynamics and Imaging:

-

Prepare the final imaging buffer containing a low concentration of fluorescently labeled tubulin, GTP, and the desired concentration of this compound or vehicle control.

-

Introduce this buffer into the flow chamber to initiate the growth of dynamic microtubules from the ends of the immobilized seeds.

-

Immediately begin acquiring time-lapse images using a TIRF microscope at a rate of approximately one frame every 2-5 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Generate kymographs (space-time plots) from the time-lapse image series for individual microtubules.

-

From the kymographs, measure the slopes of the lines corresponding to microtubule growth and shortening to determine the respective rates.

-

Identify and count the number of transitions from growth to shortening (catastrophes) and from shortening to growth (rescues) to calculate their frequencies.

-

Conclusion

The available evidence strongly indicates that this compound, as a potent mDia agonist, exerts a stabilizing effect on microtubules. This is supported by the phenotypic observation of tumor microtube network collapse in cancer cells and is consistent with the quantitative effects of mDia activation on microtubule dynamic instability parameters observed in vitro. The technical information and protocols provided in this guide offer a framework for researchers to further investigate the precise molecular mechanisms and potential therapeutic applications of this compound in diseases characterized by aberrant cytoskeletal dynamics.

References

Unveiling IMM-02: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of IMM-02 (CAS 218929-99-8), a significant small molecule agonist of the mammalian Diaphanous-related (mDia) formins. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the fundamental chemistry and biological activity of this compound.

Introduction

This compound, systematically named N1-(tert-Butyl)-2-[1-(3,5-difluoro-2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide, has emerged as a critical tool in cancer research, particularly in the study of glioblastoma (GBM). It functions as an inhibitor of the Diaphanous-Autoregulatory Domain (DAD) and Diaphanous Inhibitory Domain (DID) interaction, leading to the activation of mDia formins.[1] This agonistic activity disrupts cytoskeletal dynamics, impacting cell invasion and the formation of tumor microtubes, making it a promising candidate for anti-invasion strategies in cancer therapy.[2][3]

Discovery and Biological Activity

The discovery of this compound stemmed from research aimed at identifying small molecule modulators of mDia-related formins. It was identified as a potent agonist that disrupts the autoinhibitory interaction between the DID and DAD domains of mDia, with a reported half-maximal inhibitory concentration (IC50) of 99 nM for this interaction.[1] This targeted activity allows for the specific investigation of mDia-mediated cellular processes.

Subsequent studies, notably by Becker et al. (2022), have utilized this compound to probe the roles of mDia in glioblastoma. Their research demonstrated that this compound-mediated mDia agonism effectively disrupts invasion in GBM patient-derived spheroid models.[2][3] This effect is partly attributed to the induced loss of mDia expression and the collapse of the tumor microtube network.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 218929-99-8 |

| Molecular Formula | C₁₃H₁₇F₂N₃OS |

| IUPAC Name | N1-(tert-Butyl)-2-[1-(3,5-difluoro-2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide |

| Molecular Weight | 301.35 g/mol |

| Appearance | Not specified in available literature |

Synthesis of this compound

-

Formation of the Hydrazinecarbothioamide Intermediate: Reaction of tert-butyl isothiocyanate with hydrazine hydrate to form N-(tert-butyl)hydrazine-1-carbothioamide.

-

Condensation Reaction: Condensation of the N-(tert-butyl)hydrazine-1-carbothioamide intermediate with 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one.

A detailed, validated experimental protocol for the synthesis of this compound is crucial for its broader application and further development. Researchers are advised to consult specialized chemical synthesis literature or patents for a precise methodology.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on its known biological applications.

Glioblastoma Spheroid Invasion Assay

This assay is used to assess the anti-invasive properties of this compound.

-

Cell Culture: Patient-derived GBM cells are cultured in appropriate media to form spheroids.

-

Treatment: Spheroids are embedded in an extracellular matrix (e.g., Matrigel) and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Invasion Analysis: The extent of cell invasion from the spheroid into the surrounding matrix is monitored and quantified over time using microscopy and image analysis software.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound in the disruption of mDia autoinhibition.

References

- 1. This compound (IMM02) | mDia-related formins agonist | Probechem Biochemicals [probechem.com]

- 2. The Cytoskeleton Effectors Rho-Kinase (ROCK) and Mammalian Diaphanous-Related (mDia) Formin Have Dynamic Roles in Tumor Microtube Formation in Invasive Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In Vitro Oncology Profile of IMM-02: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of IMM-02, a small molecule agonist of mammalian Diaphanous-related (mDia) formins, on various cancer cell lines. The data and methodologies presented are synthesized from available preclinical research to facilitate further investigation and drug development efforts.

Executive Summary

This compound is a novel small molecule that activates mDia formins by disrupting their autoinhibitory DID-DAD interaction, exhibiting an IC50 of 99 nM in binding assays.[1] Preclinical in vitro studies have demonstrated that this compound impacts multiple hallmarks of cancer, including cytoskeletal organization, cell cycle progression, apoptosis, and invasion. Its primary mechanism involves the activation of mDia, leading to the stabilization of microtubules and modulation of actin dynamics. Notably, this compound has shown significant anti-invasive effects in glioblastoma models and has been observed to induce cell cycle arrest and apoptosis in colon cancer cells.

Mechanism of Action: mDia Agonism

This compound functions as a molecular agonist of mDia proteins. In their inactive state, mDia formins are autoinhibited through an intramolecular interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD). This compound disrupts this interaction, leading to the activation of the formin homology 2 (FH2) domain, which is responsible for actin nucleation and processive elongation, as well as microtubule stabilization.[1]

In Vitro Efficacy in Cancer Cell Lines

The in vitro effects of this compound have been predominantly characterized in glioblastoma and colon carcinoma cell lines.

Glioblastoma

In patient-derived glioblastoma (GBM) neurosphere models, this compound has demonstrated potent anti-invasive properties. Treatment with this compound leads to a significant reduction in the total area of neurosphere invasion, the distance of cell body migration, and the length of tumor microtubes. Prolonged exposure to this compound has been shown to cause a progressive loss of mDia1 and mDia2 protein expression in GBM cells.

Colon Carcinoma

In the SW480 human colon adenocarcinoma cell line, this compound has been shown to induce apoptosis and cause cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro effects of this compound.

Table 1: Binding Affinity of this compound

| Compound | Target | Assay | IC50 (nM) |

| This compound | mDia (DID-DAD Interaction) | Binding Assay | 99[1] |

Table 2: Effects of this compound on Apoptosis in SW480 Colon Carcinoma Cells

| Treatment | Concentration (µM) | Observation |

| This compound | 100 | Induction of Caspase-3 Cleavage[1] |

Table 3: Effects of this compound on Microtubule Stabilization

| Cell Line | Treatment | Concentration (µM) | Effect |

| NIH 3T3 | This compound | Not specified | Microtubule Stabilization[1] |

| SW480 | This compound | 100 | Equivocal effect on microtubule stabilization[1] |

Experimental Protocols

3D Glioblastoma Spheroid Invasion Assay

This protocol is adapted from standard methodologies for assessing cancer cell invasion in a three-dimensional matrix.

Materials:

-

Patient-derived glioblastoma cells or established GBM cell lines (e.g., U87-MG)

-

Culture medium (e.g., DMEM/F12 supplemented with growth factors)

-

Extracellular matrix (e.g., Matrigel)

-

96-well ultra-low attachment round-bottom plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microscope with imaging capabilities

Procedure:

-

Spheroid Formation: Seed a single-cell suspension of GBM cells in 96-well ultra-low attachment plates at a density optimized for spheroid formation (typically 1,000-5,000 cells/well). Culture for 3-4 days until uniform spheroids of approximately 300-500 µm in diameter are formed.

-

Matrix Embedding: On ice, mix the desired concentration of this compound with the extracellular matrix solution. Carefully embed the pre-formed spheroids into the center of the matrix-drug mixture in a new plate.

-

Invasion: Allow the matrix to polymerize at 37°C. Add culture medium containing the corresponding concentration of this compound on top of the matrix.

-

Imaging and Analysis: Capture images of the spheroids at regular intervals (e.g., every 24 hours) for a period of 72-96 hours. The area of invasion can be quantified using image analysis software by measuring the total area covered by the spheroid and the invading cells.

Western Blot for mDia1 and mDia2 Expression

Materials:

-

Cancer cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against mDia1 and mDia2

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cancer cells to the desired confluency and treat with this compound at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against mDia1 and mDia2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Caspase-3 Cleavage)

Materials:

-

SW480 colon carcinoma cells

-

This compound

-

Positive controls (e.g., Taxol, doxorubicin)

-

Western blot materials (as described above)

-

Primary antibody against cleaved Caspase-3

Procedure:

-

Cell Treatment: Treat SW480 cells with 100 µM this compound, a positive control, or a vehicle control for a specified duration.

-

Western Blotting: Following treatment, perform western blotting as described in section 5.2, using a primary antibody specific for cleaved Caspase-3 to detect the active form of the enzyme, which is a hallmark of apoptosis.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the RhoA-mDia pathway, which plays a crucial role in cytoskeletal regulation and cell invasion.

Caption: this compound mechanism of action on the RhoA-mDia signaling pathway.

Caption: Workflow for the 3D Glioblastoma Spheroid Invasion Assay.

Caption: Logical flow of this compound-induced apoptosis in cancer cells.

References

IMM-02: A Chemical Probe for Unraveling Formin Biology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Formins are a family of ubiquitously expressed proteins that play a pivotal role in the regulation of the actin cytoskeleton. They are involved in a myriad of cellular processes, including cell migration, division, and the establishment of cell polarity. The diaphanous-related formins (mDia) are a key subfamily of formins that are regulated by Rho GTPases. Dysregulation of formin activity has been implicated in various diseases, including cancer. IMM-02 is a small molecule agonist of mammalian diaphanous-related formins, making it a valuable chemical probe to investigate the intricate biology of these important cytoskeletal regulators.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound functions as an agonist of mDia-related formins by disrupting the intramolecular autoinhibitory interaction between the Diaphanous Inhibitory Domain (DID) and the Diaphanous Autoregulatory Domain (DAD).[1][2] In their inactive state, formins are folded, with the C-terminal DAD binding to the N-terminal DID, preventing the formin homology 2 (FH2) domain from nucleating and elongating actin filaments. This compound binds to the DID domain, preventing its interaction with the DAD. This conformational change relieves the autoinhibition, leading to the activation of the FH2 domain and subsequent actin polymerization.

dot

Caption: Mechanism of this compound action on mDia formin.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description | Reference |

| IC50 | 99 nM | Concentration of this compound that inhibits 50% of the DID-DAD interaction. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a chemical probe.

DID-DAD Interaction Assay (ELISA-based)

This assay is used to quantify the ability of this compound to disrupt the interaction between the DID and DAD domains of mDia.

Materials:

-

Recombinant GST-tagged mDia1-DID protein

-

Recombinant His-tagged mDia1-DAD protein

-

Glutathione-coated 96-well plates

-

Anti-His antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

-

This compound stock solution in DMSO

-

Assay buffer (e.g., PBS)

Protocol:

-

Coat the wells of a glutathione-coated 96-well plate with GST-mDia1-DID (e.g., 1 µ g/well in PBS) and incubate overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-compound control.

-

Add the this compound dilutions or controls to the wells.

-

Add His-mDia1-DAD (e.g., 0.5 µ g/well ) to all wells and incubate for 2 hours at room temperature.

-

Wash the wells five times with wash buffer.

-

Add anti-His-HRP antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the absorbance against the log of the this compound concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for the DID-DAD interaction assay.

F-actin Staining in Cultured Cells

This protocol is used to visualize the effect of this compound on the actin cytoskeleton.

Materials:

-

Cells grown on coverslips (e.g., NIH 3T3 or SW480)

-

This compound stock solution in DMSO

-

Cell culture medium

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the desired duration (e.g., 4-24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled phalloidin (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

Serum Response Factor (SRF) Reporter Assay

This assay measures the activation of SRF, a downstream effector of mDia signaling.

Materials:

-

Cells co-transfected with an SRF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

This compound stock solution in DMSO

-

Cell culture medium (serum-free for starvation)

-

Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)

-

Luminometer

Protocol:

-

Seed the transfected cells in a 96-well plate.

-

Once the cells are attached, replace the medium with serum-free medium and incubate for 24 hours to starve the cells.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 6-24 hours. A positive control, such as 10% fetal bovine serum (FBS), should be included.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of SRF activity relative to the vehicle-treated control.

dot

Caption: Logical relationship of this compound as a chemical probe.

Conclusion

This compound is a potent and specific small molecule agonist of mDia-related formins. Its well-defined mechanism of action and the availability of quantitative data make it an invaluable tool for researchers studying the diverse roles of formins in cellular biology. The experimental protocols provided in this guide offer a starting point for utilizing this compound to investigate formin-dependent processes in various cellular contexts. By employing this compound as a chemical probe, scientists can further elucidate the complex signaling pathways governed by formins and their implications in health and disease, potentially paving the way for the development of novel therapeutic strategies.

References

Unraveling the Interaction: A Technical Guide to the Structural Analysis of IMM-02 Binding to mDia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional aspects of the interaction between the small molecule agonist IMM-02 and the mammalian Diaphanous-related formin (mDia). While direct structural elucidation of the this compound-mDia complex is not yet publicly available, this document synthesizes the current understanding of mDia regulation, the mechanism of action of this compound, and outlines standard experimental protocols for a thorough structural and biophysical characterization.

Introduction to mDia Signaling

Mammalian Diaphanous-related formins (mDia) are key regulators of the actin cytoskeleton and microtubules, playing crucial roles in cell migration, polarity, and adhesion.[1][2] The activity of mDia proteins is tightly controlled by an autoinhibitory mechanism involving an N-terminal Diaphanous Inhibitory Domain (DID) and a C-terminal Diaphanous Autoregulatory Domain (DAD).[3][4][5][6] In the inactive state, the DAD binds to the DID, preventing the formin homology 2 (FH2) domain from nucleating and elongating actin filaments.[7][8] Activation of mDia occurs upon the binding of active Rho GTPases to the GTPase-binding domain (GBD), which disrupts the DID-DAD interaction and relieves autoinhibition.

Below is a diagram illustrating the generalized Rho-mDia signaling pathway.

This compound: A Small Molecule Agonist of mDia

This compound is a small molecule agonist of mDia-related formins.[4] Its mechanism of action involves the disruption of the autoinhibitory DID-DAD interaction, thereby activating mDia independent of upstream Rho signaling.[3][4] This activation leads to actin assembly, microtubule stabilization, and has been shown to impact cell-cycle progression and apoptosis.[4] The ability of this compound to modulate the cytoskeleton has made it a tool for studying mDia function and a potential therapeutic agent, particularly in oncology.[3][9][10]

Quantitative Data on this compound and mDia Interaction

To date, the publicly available quantitative data on the direct interaction between this compound and mDia is limited. The primary reported value is the half-maximal inhibitory concentration (IC50) for the disruption of the DID-DAD interaction.

| Compound | Target Interaction | Assay Type | Quantitative Value | Reference |

| This compound | mDia DID-DAD | Not Specified | IC50: 99 nM | [4] |

Proposed Experimental Workflow for Structural and Biophysical Characterization

A comprehensive understanding of the this compound-mDia interaction requires a multi-faceted experimental approach. The following workflow outlines key experiments to elucidate the structural basis and binding kinetics of this interaction.

Detailed Methodologies for Key Experiments

The following are generalized protocols for the key experimental techniques proposed in the workflow. These would need to be optimized for the specific mDia construct and this compound.

Protein Expression and Purification

-

Construct Design : Clone the mDia construct of interest (e.g., the DID-DAD domains or the full-length protein) into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Expression : Transform the expression vector into a suitable bacterial (e.g., E. coli BL21(DE3)) or eukaryotic (e.g., Sf9 insect cells) expression system. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration, induction time).

-

Lysis : Harvest the cells and lyse them using mechanical (e.g., sonication, French press) or chemical (e.g., lysozyme) methods in a buffered solution containing protease inhibitors.

-

Affinity Chromatography : Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione for GST-tagged proteins). Wash the column extensively and elute the protein.

-

Size-Exclusion Chromatography : As a final purification step, subject the eluted protein to size-exclusion chromatography to remove aggregates and ensure homogeneity.

-

Quality Control : Assess protein purity and concentration using SDS-PAGE and a spectrophotometer. Confirm protein identity by mass spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding and can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[11]

-

Sample Preparation : Dialyze the purified mDia protein and dissolve this compound in the same buffer to minimize heat of dilution effects. A typical buffer would be 20 mM HEPES, 150 mM NaCl, pH 7.4.

-

ITC Experiment : Load the mDia protein into the sample cell of the calorimeter and this compound into the injection syringe.

-

Titration : Perform a series of injections of this compound into the mDia solution while monitoring the heat evolved or absorbed.

-

Data Analysis : Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time.

-

Chip Preparation : Immobilize the purified mDia protein onto a sensor chip surface (e.g., via amine coupling).

-

Binding Analysis : Flow solutions of this compound at various concentrations over the chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.

-

Kinetic Analysis : Measure the association (kon) and dissociation (koff) rates from the sensorgram.

-

Data Analysis : Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, three-dimensional structure of the protein-ligand complex.[11]

-

Complex Formation : Incubate the purified mDia protein with a molar excess of this compound.

-

Crystallization : Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-diffracting crystals of the this compound-mDia complex.

-

Data Collection : Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination : Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refinement and Validation : Refine the atomic model against the experimental data and validate its quality.

Conclusion

While the precise structural details of the this compound-mDia interaction remain to be fully elucidated, the existing data clearly positions this compound as a valuable tool for modulating mDia activity. The experimental workflow and protocols outlined in this guide provide a robust framework for researchers to further investigate this interaction. A detailed structural and biophysical characterization will not only deepen our understanding of mDia regulation but also pave the way for the rational design of next-generation mDia-targeting therapeutics.

References

- 1. The Rho-mDia1 Pathway Regulates Cell Polarity and Focal Adhesion Turnover in Migrating Cells through Mobilizing Apc and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Small-molecule agonists of mammalian Diaphanous–related (mDia) formins reveal an effective glioblastoma anti-invasion strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (IMM02) | mDia-related formins agonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin [elifesciences.org]

- 8. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin | eLife [elifesciences.org]

- 9. medkoo.com [medkoo.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of IMM-02: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of IMM-02, a novel small-molecule agonist of mammalian Diaphanous-related (mDia) formins. This compound disrupts the autoinhibitory DID-DAD interaction of mDia, leading to the activation of formin-mediated actin assembly and microtubule stabilization. These effects culminate in cell-cycle arrest and apoptosis in cancer cells, demonstrating potential as an anti-tumor therapeutic strategy. This document summarizes the key quantitative data, detailed experimental protocols, and associated signaling pathways from foundational preclinical research.

Quantitative Cytotoxicity and Anti-Tumor Data

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Notes |

| IC50 | SW480 (Colon Cancer) | 99 nM | Determined by competitive binding assay for disruption of DID-DAD interaction. |

| Cell-Cycle Arrest | NIH 3T3 (Fibroblasts) | G1/S block | Observed after treatment with 30 μmol/L this compound. |

| Apoptosis Induction | SW480 (Colon Cancer) | Not Quantified | Apoptosis was confirmed, but specific rates were not detailed in the preliminary report. |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cell Line | Treatment | Route of Administration | Effect on Tumor Growth |

| Athymic Nude Mice | SW480 (Colon Cancer) | 5 mg/kg this compound | Intravenous | Slowed tumor growth in a subset of tumors. |

| Athymic Nude Mice | SW480 (Colon Cancer) | 25 mg/kg this compound | Intravenous | Slowed tumor growth in a higher proportion of tumors compared to the lower dose. |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in the preliminary studies of this compound are provided below.

Cell Culture and Reagents

-

Cell Lines: SW480 human colon adenocarcinoma and NIH 3T3 mouse embryonic fibroblast cell lines were utilized.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal calf serum (FCS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound was dissolved in a suitable solvent, such as DMSO, to create stock solutions for in vitro and in vivo experiments.

Competitive Binding Assay (IC50 Determination)

-

Recombinant mDia DID and DAD domains were expressed and purified.

-

A constant concentration of a fluorescently labeled DAD peptide was incubated with the DID domain.

-

Increasing concentrations of this compound were added to the mixture to compete with the labeled DAD for binding to the DID.

-

The displacement of the fluorescently labeled DAD was measured using a suitable plate reader.

-

The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the binding of the fluorescently labeled DAD to the DID.

Cell-Cycle Analysis

-

NIH 3T3 fibroblasts were synchronized in G0 by serum starvation (0.05% FCS) for 16 hours.

-

Cells were then stimulated with serum to re-enter the cell cycle, and simultaneously treated with 30 μmol/L this compound or a vehicle control.

-

Bromodeoxyuridine (BrdUrd) was added to the culture medium to label cells undergoing DNA synthesis (S phase).

-

After the desired incubation period, cells were fixed and stained with an anti-BrdUrd antibody and a DNA-intercalating dye (e.g., Hoechst 33258).

-

The percentage of BrdUrd-positive cells was determined by immunofluorescence microscopy to assess the progression from G1 to S phase.

Apoptosis Assay

-

SW480 cells were treated with this compound or a vehicle control for a specified duration.

-

Apoptosis was assessed using methods such as Annexin V-FITC staining followed by flow cytometry. This method identifies early apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

-

Data from flow cytometry were analyzed to determine the percentage of apoptotic cells in the treated versus control populations.

SW480 Xenograft Model

-

Subconfluent SW480 cells were harvested and resuspended in a suitable buffer.

-

A suspension of 2.5 to 10 x 10^6 cells was subcutaneously injected into the flank of 6- to 8-week-old female athymic nude mice.

-

Tumor growth was monitored regularly by measuring tumor dimensions with calipers.

-

When tumors reached a predetermined size (e.g., approximately 250 mm³), mice were randomized into treatment and control groups.

-

This compound was administered at doses of 5 mg/kg and 25 mg/kg via intravenous injection twice a week.

-

Tumor volume and animal weight were monitored throughout the study to evaluate the efficacy and toxicity of the treatment.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound are initiated by its direct binding to the mDia formin, leading to a cascade of events that disrupt cytoskeletal dynamics and cellular processes.

Mechanism of mDia Activation by this compound

This compound functions as an "intramimic," a small molecule that mimics the DAD domain of mDia. It binds to the DID domain, preventing the autoinhibitory interaction between the DID and DAD domains. This disruption leads to the activation of the formin's FH2 domain, which is responsible for nucleating and elongating linear actin filaments.

Caption: this compound disrupts the autoinhibitory DID-DAD interaction to activate mDia.

Downstream Effects on the Cytoskeleton

Activated mDia has profound effects on the cellular cytoskeleton, leading to both the assembly of filamentous actin (F-actin) and the stabilization of microtubules. This dual activity disrupts the dynamic nature of the cytoskeleton, which is essential for cell division and migration.